Cas no 913258-31-8 (Latanoprost Methyl Ester)

Latanoprost Methyl Ester structure
Latanoprost Methyl Ester structure
Nombre del producto:Latanoprost Methyl Ester
Número CAS:913258-31-8
MF:C24H36O5
Megavatios:404.53964805603
CID:5145520

Latanoprost Methyl Ester Propiedades químicas y físicas

Nombre e identificación

    • Methyl (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoate
    • 5-Heptenoic acid, 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-, methyl ester, (5Z)-
    • Latanoprost methyl ester
    • Latanoprost Impurity 16
    • LatanoprostEPImpurityG
    • Methyl (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoate (ACI)
    • Latanoprost Methyl Ester
    • Renchi: 1S/C24H36O5/c1-29-24(28)12-8-3-2-7-11-20-21(23(27)17-22(20)26)16-15-19(25)14-13-18-9-5-4-6-10-18/h2,4-7,9-10,19-23,25-27H,3,8,11-17H2,1H3/b7-2-/t19-,20+,21+,22-,23+/m0/s1
    • Clave inchi: KSRNMZVGEYUNEO-JNAAKWLTSA-N
    • Sonrisas: C([C@H]1[C@H](O)C[C@H](O)[C@@H]1C/C=C\CCCC(=O)OC)C[C@@H](O)CCC1C=CC=CC=1

Latanoprost Methyl Ester PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
M913250-50mg
Latanoprost Methyl Ester
913258-31-8
50mg
$1499.00 2023-05-17
TRC
M913250-5mg
Latanoprost Methyl Ester
913258-31-8
5mg
$190.00 2023-05-17
TRC
M913250-25mg
Latanoprost Methyl Ester
913258-31-8
25mg
$ 800.00 2023-09-06

Latanoprost Methyl Ester Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Imidazole Solvents: Dimethylformamide ;  1 h, 0 °C; 20 min, rt
2.1 Reagents: Sodium iodide Catalysts: Pyridine Solvents: Dimethylformamide ;  rt; 3.5 h, 72 - 75 °C
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C
3.2 Solvents: Tetrahydrofuran ;  10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt
3.3 Reagents: Pyridine ,  Sodium bicarbonate ,  Sodium chloride Solvents: Water
4.1 Reagents: Disodium phosphate Solvents: Methanol ;  10 min, rt; rt → 0 °C
4.2 Reagents: Sodium amalgam ;  1 h, 0 °C; 1 h, rt; rt → 0 °C
4.3 Reagents: Ammonium chloride Solvents: Water
4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone ,  Water ;  6 h, rt
Referencia
A new synthetic approach to high-purity (15R)-latanoprost
Martynow, Jacek G.; et al, European Journal of Organic Chemistry, 2007, (4), 689-703

Métodos de producción 2

Condiciones de reacción
1.1 Catalysts: Pyridine Solvents: Sulfolane ;  70 min, 80 °C
2.1 Solvents: Tetrahydrofuran ;  20 min, 20 °C; 20 °C → 0 °C
2.2 Reagents: Potassium tert-butoxide ;  40 min, 6 - 20 °C; 0 °C
2.3 Solvents: Tetrahydrofuran ;  10 min; 1.5 h, 2 - 10 °C
2.4 Catalysts: Aluminum tert-butoxide ;  18 h, rt
2.5 Reagents: Sodium chloride Solvents: Pyridine ,  Water
2.6 Reagents: Imidazole Solvents: Dimethylformamide ,  Tetrahydrofuran ;  rt; rt → 0 °C
2.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  1 h, 0 - 5 °C
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C
3.2 Solvents: Tetrahydrofuran ;  -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C
3.3 Reagents: Pyridine ,  Sodium chloride Solvents: Water
4.1 Reagents: Disodium phosphate Solvents: Methanol ;  10 min, rt; rt → 0 °C
4.2 Reagents: Sodium amalgam ;  1 h, 0 °C; 1 h, rt; rt → 0 °C
4.3 Reagents: Ammonium chloride Solvents: Water
4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone ,  Water ;  6 h, rt
Referencia
A new synthetic approach to high-purity (15R)-latanoprost
Martynow, Jacek G.; et al, European Journal of Organic Chemistry, 2007, (4), 689-703

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Magnesium monoperoxyphthalate Solvents: Dichloromethane ,  Water ;  2 min, 17 °C; 65 min, 17 °C
2.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Tetrahydrofuran ;  5 min, -75 °C; 2 h, -75 °C
2.2 Reagents: Methanol ;  -75 °C → -5 °C
3.1 Solvents: Tetrahydrofuran ;  20 min, 20 °C; 20 °C → 0 °C
3.2 Reagents: Potassium tert-butoxide ;  40 min, 6 - 20 °C; 0 °C
3.3 Solvents: Tetrahydrofuran ;  10 min; 1.5 h, 2 - 10 °C
3.4 Catalysts: Aluminum tert-butoxide ;  18 h, rt
3.5 Reagents: Sodium chloride Solvents: Pyridine ,  Water
3.6 Reagents: Imidazole Solvents: Dimethylformamide ,  Tetrahydrofuran ;  rt; rt → 0 °C
3.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  1 h, 0 - 5 °C
4.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C
4.2 Solvents: Tetrahydrofuran ;  10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt
4.3 Reagents: Pyridine ,  Sodium bicarbonate ,  Sodium chloride Solvents: Water
5.1 Reagents: Disodium phosphate Solvents: Methanol ;  10 min, rt; rt → 0 °C
5.2 Reagents: Sodium amalgam ;  1 h, 0 °C; 1 h, rt; rt → 0 °C
5.3 Reagents: Ammonium chloride Solvents: Water
5.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone ,  Water ;  6 h, rt
Referencia
A new synthetic approach to high-purity (15R)-latanoprost
Martynow, Jacek G.; et al, European Journal of Organic Chemistry, 2007, (4), 689-703

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Potassium carbonate ,  Potassium ferricyanide Catalysts: Potassium osmate dihydrate ,  1,4-Bis[(9S)-10,11-dihydro-6′-methoxycinchonan-9-yl]-9,10-anthracenedione Solvents: tert-Butanol ,  Water ;  1.5 h, rt; rt → 0 °C
1.2 17 h, 0 °C
1.3 Reagents: Sodium pyrosulfite ;  1 h, 0 °C → rt
2.1 Catalysts: Dibutyltin oxide Solvents: Dichloromethane ;  5 min, rt
2.2 Reagents: Triethylamine ;  5 min, 0 °C; 1.5 h, 0 °C → rt; overnight, 4 °C
3.1 Reagents: Triethylamine ,  Imidazole Solvents: Dimethylformamide ;  1 h, 0 °C; 20 min, rt
4.1 Reagents: Sodium iodide Solvents: Dimethylformamide ;  rt; 2 h, 80 °C
5.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C
5.2 Solvents: Tetrahydrofuran ;  10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt
5.3 Reagents: Pyridine ,  Sodium bicarbonate ,  Sodium chloride Solvents: Water
6.1 Reagents: Disodium phosphate Solvents: Methanol ;  10 min, rt; rt → 0 °C
6.2 Reagents: Sodium amalgam ;  1 h, 0 °C; 1 h, rt; rt → 0 °C
6.3 Reagents: Ammonium chloride Solvents: Water
6.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone ,  Water ;  6 h, rt
Referencia
A new synthetic approach to high-purity (15R)-latanoprost
Martynow, Jacek G.; et al, European Journal of Organic Chemistry, 2007, (4), 689-703

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  5 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  20 min, 0 °C → 20 °C; 20 °C → 0 °C
1.3 Solvents: Tetrahydrofuran ;  15 min, 0 °C; 0 °C → 20 °C; 80 min, 20 °C
1.4 Catalysts: Aluminum tert-butoxide ;  5 h, 20 °C; 20 °C → 0 °C
1.5 Reagents: Sodium bicarbonate Solvents: Pyridine ,  Water ;  0 °C
2.1 Reagents: Triethylamine ,  Imidazole Solvents: Dimethylformamide ;  2.5 h, 0 °C
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C
3.2 Solvents: Tetrahydrofuran ;  -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C
3.3 Reagents: Pyridine ,  Sodium chloride Solvents: Water
4.1 Reagents: Disodium phosphate Solvents: Methanol ;  10 min, rt; rt → 0 °C
4.2 Reagents: Sodium amalgam ;  1 h, 0 °C; 1 h, rt; rt → 0 °C
4.3 Reagents: Ammonium chloride Solvents: Water
4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone ,  Water ;  6 h, rt
Referencia
A new synthetic approach to high-purity (15R)-latanoprost
Martynow, Jacek G.; et al, European Journal of Organic Chemistry, 2007, (4), 689-703

Métodos de producción 6

Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  4 h, 40 °C
1.2 Reagents: Triethylamine
2.1 Catalysts: Dibutyltin oxide Solvents: Dichloromethane ;  5 min, rt
2.2 Reagents: Triethylamine ;  5 min, 0 °C; 1.5 h, 0 °C → rt; overnight, 4 °C
3.1 Reagents: Triethylamine ,  Imidazole Solvents: Dimethylformamide ;  1 h, 0 °C; 20 min, rt
4.1 Reagents: Sodium iodide Solvents: Dimethylformamide ;  rt; 2 h, 80 °C
5.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C
5.2 Solvents: Tetrahydrofuran ;  -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C
5.3 Reagents: Pyridine ,  Sodium chloride Solvents: Water
6.1 Reagents: Disodium phosphate Solvents: Methanol ;  10 min, rt; rt → 0 °C
6.2 Reagents: Sodium amalgam ;  1 h, 0 °C; 1 h, rt; rt → 0 °C
6.3 Reagents: Ammonium chloride Solvents: Water
6.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone ,  Water ;  6 h, rt
Referencia
A new synthetic approach to high-purity (15R)-latanoprost
Martynow, Jacek G.; et al, European Journal of Organic Chemistry, 2007, (4), 689-703

Métodos de producción 7

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  20 min, 20 °C; 20 °C → 0 °C
1.2 Reagents: Potassium tert-butoxide ;  40 min, 6 - 20 °C; 0 °C
1.3 Solvents: Tetrahydrofuran ;  10 min; 1.5 h, 2 - 10 °C
1.4 Catalysts: Aluminum tert-butoxide ;  18 h, rt
1.5 Reagents: Sodium chloride Solvents: Pyridine ,  Water
1.6 Reagents: Imidazole Solvents: Dimethylformamide ,  Tetrahydrofuran ;  rt; rt → 0 °C
1.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  1 h, 0 - 5 °C
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C
2.2 Solvents: Tetrahydrofuran ;  10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt
2.3 Reagents: Pyridine ,  Sodium bicarbonate ,  Sodium chloride Solvents: Water
3.1 Reagents: Disodium phosphate Solvents: Methanol ;  10 min, rt; rt → 0 °C
3.2 Reagents: Sodium amalgam ;  1 h, 0 °C; 1 h, rt; rt → 0 °C
3.3 Reagents: Ammonium chloride Solvents: Water
3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone ,  Water ;  6 h, rt
Referencia
A new synthetic approach to high-purity (15R)-latanoprost
Martynow, Jacek G.; et al, European Journal of Organic Chemistry, 2007, (4), 689-703

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C
1.2 Solvents: Tetrahydrofuran ;  -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C
1.3 Reagents: Pyridine ,  Sodium chloride Solvents: Water
2.1 Reagents: Disodium phosphate Solvents: Methanol ;  10 min, rt; rt → 0 °C
2.2 Reagents: Sodium amalgam ;  1 h, 0 °C; 1 h, rt; rt → 0 °C
2.3 Reagents: Ammonium chloride Solvents: Water
2.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone ,  Water ;  6 h, rt
Referencia
A new synthetic approach to high-purity (15R)-latanoprost
Martynow, Jacek G.; et al, European Journal of Organic Chemistry, 2007, (4), 689-703

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Sodium iodide Solvents: Dimethylformamide ;  rt; 2 h, 80 °C
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C
2.2 Solvents: Tetrahydrofuran ;  -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C
2.3 Reagents: Pyridine ,  Sodium chloride Solvents: Water
3.1 Reagents: Disodium phosphate Solvents: Methanol ;  10 min, rt; rt → 0 °C
3.2 Reagents: Sodium amalgam ;  1 h, 0 °C; 1 h, rt; rt → 0 °C
3.3 Reagents: Ammonium chloride Solvents: Water
3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone ,  Water ;  6 h, rt
Referencia
A new synthetic approach to high-purity (15R)-latanoprost
Martynow, Jacek G.; et al, European Journal of Organic Chemistry, 2007, (4), 689-703

Métodos de producción 10

Condiciones de reacción
1.1 Catalysts: Dibutyltin oxide Solvents: Dichloromethane ;  5 min, rt
1.2 Reagents: Triethylamine ;  5 min, 0 °C; 1.5 h, 0 °C → rt; overnight, 4 °C
2.1 Reagents: Triethylamine ,  Imidazole Solvents: Dimethylformamide ;  1 h, 0 °C; 20 min, rt
3.1 Reagents: Sodium iodide Solvents: Dimethylformamide ;  rt; 2 h, 80 °C
4.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C
4.2 Solvents: Tetrahydrofuran ;  -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C
4.3 Reagents: Pyridine ,  Sodium chloride Solvents: Water
5.1 Reagents: Disodium phosphate Solvents: Methanol ;  10 min, rt; rt → 0 °C
5.2 Reagents: Sodium amalgam ;  1 h, 0 °C; 1 h, rt; rt → 0 °C
5.3 Reagents: Ammonium chloride Solvents: Water
5.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone ,  Water ;  6 h, rt
Referencia
A new synthetic approach to high-purity (15R)-latanoprost
Martynow, Jacek G.; et al, European Journal of Organic Chemistry, 2007, (4), 689-703

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Imidazole Solvents: Dimethylformamide ;  2.5 h, 0 °C
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C
2.2 Solvents: Tetrahydrofuran ;  10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt
2.3 Reagents: Pyridine ,  Sodium bicarbonate ,  Sodium chloride Solvents: Water
3.1 Reagents: Disodium phosphate Solvents: Methanol ;  10 min, rt; rt → 0 °C
3.2 Reagents: Sodium amalgam ;  1 h, 0 °C; 1 h, rt; rt → 0 °C
3.3 Reagents: Ammonium chloride Solvents: Water
3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone ,  Water ;  6 h, rt
Referencia
A new synthetic approach to high-purity (15R)-latanoprost
Martynow, Jacek G.; et al, European Journal of Organic Chemistry, 2007, (4), 689-703

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Imidazole Solvents: Dimethylformamide ;  2.5 h, 0 °C
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C
2.2 Solvents: Tetrahydrofuran ;  10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt
2.3 Reagents: Pyridine ,  Sodium bicarbonate ,  Sodium chloride Solvents: Water
3.1 Reagents: Disodium phosphate Solvents: Methanol ;  10 min, rt; rt → 0 °C
3.2 Reagents: Sodium amalgam ;  1 h, 0 °C; 1 h, rt; rt → 0 °C
3.3 Reagents: Ammonium chloride Solvents: Water
3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone ,  Water ;  6 h, rt
Referencia
A new synthetic approach to high-purity (15R)-latanoprost
Martynow, Jacek G.; et al, European Journal of Organic Chemistry, 2007, (4), 689-703

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Tetrahydrofuran ;  5 min, -75 °C; 2 h, -75 °C
1.2 Reagents: Methanol ;  -75 °C → -5 °C
2.1 Solvents: Tetrahydrofuran ;  20 min, 20 °C; 20 °C → 0 °C
2.2 Reagents: Potassium tert-butoxide ;  40 min, 6 - 20 °C; 0 °C
2.3 Solvents: Tetrahydrofuran ;  10 min; 1.5 h, 2 - 10 °C
2.4 Catalysts: Aluminum tert-butoxide ;  18 h, rt
2.5 Reagents: Sodium chloride Solvents: Pyridine ,  Water
2.6 Reagents: Imidazole Solvents: Dimethylformamide ,  Tetrahydrofuran ;  rt; rt → 0 °C
2.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  1 h, 0 - 5 °C
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C
3.2 Solvents: Tetrahydrofuran ;  10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt
3.3 Reagents: Pyridine ,  Sodium bicarbonate ,  Sodium chloride Solvents: Water
4.1 Reagents: Disodium phosphate Solvents: Methanol ;  10 min, rt; rt → 0 °C
4.2 Reagents: Sodium amalgam ;  1 h, 0 °C; 1 h, rt; rt → 0 °C
4.3 Reagents: Ammonium chloride Solvents: Water
4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone ,  Water ;  6 h, rt
Referencia
A new synthetic approach to high-purity (15R)-latanoprost
Martynow, Jacek G.; et al, European Journal of Organic Chemistry, 2007, (4), 689-703

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Disodium phosphate Solvents: Methanol ;  10 min, rt; rt → 0 °C
1.2 Reagents: Sodium amalgam ;  1 h, 0 °C; 1 h, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone ,  Water ;  6 h, rt
Referencia
A new synthetic approach to high-purity (15R)-latanoprost
Martynow, Jacek G.; et al, European Journal of Organic Chemistry, 2007, (4), 689-703

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ,  Tetrahydrofuran ;  rt → 15 °C
1.2 5 min, 15 °C
1.3 Reagents: Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  15 h, 15 °C → 25 °C; 9 h, 40 °C; 16 h, rt
2.1 Reagents: Magnesium monoperoxyphthalate Solvents: Dichloromethane ,  Water ;  2 min, 17 °C; 65 min, 17 °C
3.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Tetrahydrofuran ;  5 min, -75 °C; 2 h, -75 °C
3.2 Reagents: Methanol ;  -75 °C → -5 °C
4.1 Solvents: Tetrahydrofuran ;  20 min, 20 °C; 20 °C → 0 °C
4.2 Reagents: Potassium tert-butoxide ;  40 min, 6 - 20 °C; 0 °C
4.3 Solvents: Tetrahydrofuran ;  10 min; 1.5 h, 2 - 10 °C
4.4 Catalysts: Aluminum tert-butoxide ;  18 h, rt
4.5 Reagents: Sodium chloride Solvents: Pyridine ,  Water
4.6 Reagents: Imidazole Solvents: Dimethylformamide ,  Tetrahydrofuran ;  rt; rt → 0 °C
4.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  1 h, 0 - 5 °C
5.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C
5.2 Solvents: Tetrahydrofuran ;  -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C
5.3 Reagents: Pyridine ,  Sodium chloride Solvents: Water
6.1 Reagents: Disodium phosphate Solvents: Methanol ;  10 min, rt; rt → 0 °C
6.2 Reagents: Sodium amalgam ;  1 h, 0 °C; 1 h, rt; rt → 0 °C
6.3 Reagents: Ammonium chloride Solvents: Water
6.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone ,  Water ;  6 h, rt
Referencia
A new synthetic approach to high-purity (15R)-latanoprost
Martynow, Jacek G.; et al, European Journal of Organic Chemistry, 2007, (4), 689-703

Latanoprost Methyl Ester Raw materials

Latanoprost Methyl Ester Preparation Products

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